molecular formula C7H14O B2891275 3,4-Dimethylpent-2-en-1-ol CAS No. 1623076-33-4

3,4-Dimethylpent-2-en-1-ol

Cat. No.: B2891275
CAS No.: 1623076-33-4
M. Wt: 114.188
InChI Key: UFZFIJQVBUIVBK-UHFFFAOYSA-N
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Description

3,4-Dimethylpent-2-en-1-ol is a chemical compound with the CAS Number: 1623076-33-4 . It is a liquid at room temperature . The molecular weight of this compound is 114.19 .


Molecular Structure Analysis

The molecular formula of this compound is C7H14O . It has a monoisotopic mass of 114.104462 Da .


Physical and Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 159.5±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.9±0.6 mmHg at 25°C . The enthalpy of vaporization is 46.1±6.0 kJ/mol . The flash point is 58.6±8.3 °C .

Scientific Research Applications

Ene Reaction with Singlet Oxygen and Other Enophiles

The ene reaction of singlet oxygen, triazolinedione (TAD), and nitrosoarene with 3,4-dimethylpent-2-en-1-ol leads to the formation of threo-configured ene products. This reaction is influenced by the hydroxy-group directivity and hydrogen bonding, which significantly affect the diastereoselectivity and regioselectivity of the products. Notably, a dichotomy in regioselectivity was observed when using different enophiles, revealing insights into the mechanistic aspects of these reactions (Adam et al., 2002).

Synthesis of 4-Aminocyclopent-2-enones

A novel approach was developed to synthesize 4-aminocyclopent-2-enones, where 3,5-dimethylpyran-3,4-diol was used as a substrate. This synthesis method highlights the versatility of this compound derivatives in the synthesis of biologically active compounds. The resulting 4-aminocyclopent-2-enones can serve as precursors for the preparation of 4-aminocarbocyclic nucleosides, showcasing the compound's potential in medicinal chemistry (Li et al., 2011).

Spectroscopic Identification in Catalytic Studies

The use of this compound in catalytic studies was highlighted in the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. The study involved the use of band-target entropy minimization (BTEM) for the spectral reconstruction of in-situ FTIR spectroscopic data, providing detailed insights into the catalytic process and the formation of various organic products (Li, Widjaja, & Garland, 2003).

Safety and Hazards

The compound has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(E)-3,4-dimethylpent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZFIJQVBUIVBK-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623076-33-4
Record name 3,4-dimethylpent-2-en-1-ol
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